molecular formula C23H16N2O4 B5098455 4-[4-(4-Oxo-3,1-benzoxazin-2-yl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

4-[4-(4-Oxo-3,1-benzoxazin-2-yl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Cat. No.: B5098455
M. Wt: 384.4 g/mol
InChI Key: CBBBWKJDXWKPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-Oxo-3,1-benzoxazin-2-yl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a complex organic compound that features a benzoxazinone moiety. This compound is notable for its unique structural characteristics, which include a benzoxazinone ring fused with a tricyclic system. The presence of these structural elements imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-[4-(4-Oxo-3,1-benzoxazin-2-yl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves multiple steps, starting with the preparation of the benzoxazinone core. One common method involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine to form 2-substituted-3,1-benzoxazin-4-one derivatives . The subsequent steps involve the introduction of the phenyl and tricyclic moieties through various organic reactions, including nucleophilic substitution and cyclization reactions. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as controlled temperature and pressure, as well as the use of catalysts.

Chemical Reactions Analysis

4-[4-(4-Oxo-3,1-benzoxazin-2-yl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione undergoes several types of chemical reactions, including:

Scientific Research Applications

4-[4-(4-Oxo-3,1-benzoxazin-2-yl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-Oxo-3,1-benzoxazin-2-yl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves its interaction with specific molecular targets. The benzoxazinone moiety can form hydrogen bonds and π-π interactions with biological molecules, influencing their structure and function. The tricyclic system can enhance the compound’s stability and facilitate its binding to target proteins or enzymes, thereby modulating their activity and affecting various biological pathways .

Comparison with Similar Compounds

4-[4-(4-Oxo-3,1-benzoxazin-2-yl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione can be compared with other benzoxazinone derivatives and tricyclic compounds:

Properties

IUPAC Name

4-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4/c26-21-18-13-5-6-14(11-13)19(18)22(27)25(21)15-9-7-12(8-10-15)20-24-17-4-2-1-3-16(17)23(28)29-20/h1-10,13-14,18-19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBBWKJDXWKPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C5=NC6=CC=CC=C6C(=O)O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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